1-(4-methyl-3-nitrobenzoyl)-4-(methylsulfonyl)piperazine
Overview
Description
1-(4-methyl-3-nitrobenzoyl)-4-(methylsulfonyl)piperazine, also known as MNBP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(methylsulfonyl)piperazine is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. These include antioxidant activity, anti-inflammatory activity, and anticancer activity. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-methyl-3-nitrobenzoyl)-4-(methylsulfonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, there are also some limitations to using this compound in lab experiments. For example, the compound may have low solubility in certain solvents, which can make it difficult to work with.
Future Directions
There are several potential future directions for research on 1-(4-methyl-3-nitrobenzoyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of this compound-based therapies for the treatment of neurodegenerative diseases. Additionally, this compound may have potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Scientific Research Applications
1-(4-methyl-3-nitrobenzoyl)-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications in various areas of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-10-3-4-11(9-12(10)16(18)19)13(17)14-5-7-15(8-6-14)22(2,20)21/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENLXUCTDXZEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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